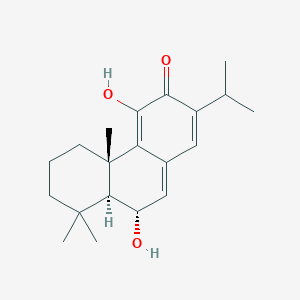
6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine is a chemical compound that belongs to the class of opioids. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent for pain management.
作用機序
The mechanism of action of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine involves binding to the mu-opioid receptor and activating the downstream signaling pathways that lead to pain relief. This compound has been found to be more potent and have a longer duration of action compared to other opioids such as morphine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine include pain relief, sedation, respiratory depression, and constipation. These effects are similar to other opioids and are mediated through the activation of the mu-opioid receptor.
実験室実験の利点と制限
One of the advantages of using 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal compound for studying the mechanism of action of opioids and developing new opioid-based therapies. However, one of the limitations of using this compound is its potential for abuse and addiction, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine. One of the areas of focus is the development of new opioid-based therapies that are more effective and have fewer side effects than currently available opioids. Another area of research is the development of new drugs that target the mu-opioid receptor but do not have the potential for abuse and addiction. Additionally, research is needed to understand the long-term effects of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine on the brain and other organs.
合成法
The synthesis of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine involves the reaction of thebaine with cyclohexanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through a series of steps involving reduction, cyclization, and oxidation to yield the final product.
科学的研究の応用
The potential of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine as a therapeutic agent for pain management has been extensively studied. This compound has been shown to have high affinity and selectivity for the mu-opioid receptor, which is the primary target for most opioids. It has also been found to be effective in reducing pain in animal models of acute and chronic pain.
特性
CAS番号 |
16758-47-7 |
|---|---|
分子式 |
C16H34N2O4.2I |
分子量 |
451.6 g/mol |
IUPAC名 |
(2S,6R,14R,15S,19R)-19-(1-cyclohexyl-1-hydroxyethyl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C28H37NO4/c1-25(31,18-7-5-4-6-8-18)20-16-26-11-12-28(20,32-3)24-27(26)13-14-29(2)21(26)15-17-9-10-19(30)23(33-24)22(17)27/h9-12,18,20-21,24,30-31H,4-8,13-16H2,1-3H3/t20-,21-,24-,25?,26?,27+,28+/m1/s1 |
InChIキー |
SHOLSAOUSMCLOR-HGRVVPQMSA-N |
異性体SMILES |
CC([C@H]1CC23C=C[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)(C7CCCCC7)O |
SMILES |
CC(C1CCCCC1)(C2CC34C=CC2(C5C36CCN(C4CC7=C6C(=C(C=C7)O)O5)C)OC)O |
正規SMILES |
CC(C1CCCCC1)(C2CC34C=CC2(C5C36CCN(C4CC7=C6C(=C(C=C7)O)O5)C)OC)O |
同義語 |
α-Cyclohexyl-4,5α-epoxy-3-hydroxy-6-methoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





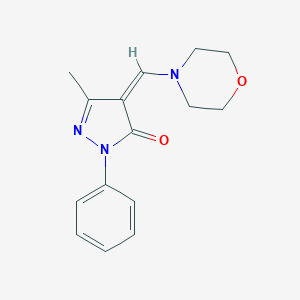
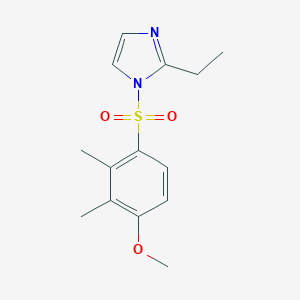
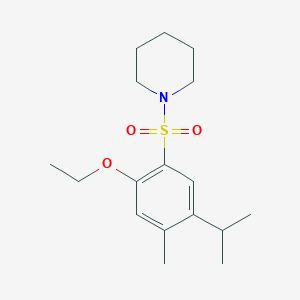

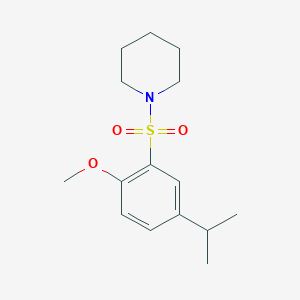
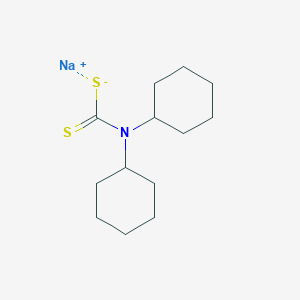
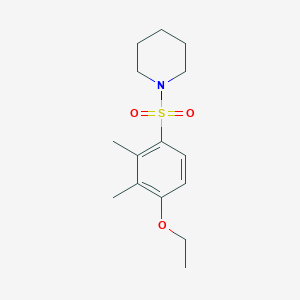
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
